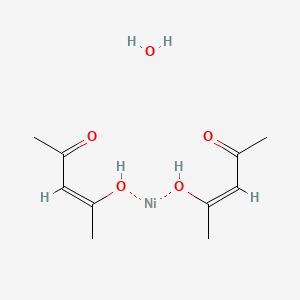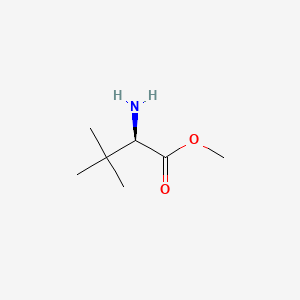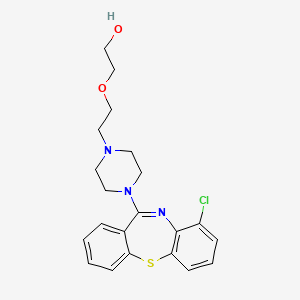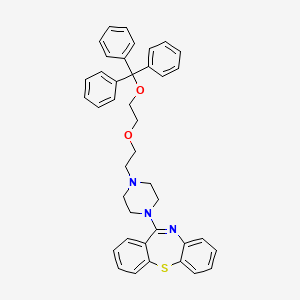
Hydroxypropyl Chitosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypropyl Chitosan (HPCS) is a water-soluble derivative of chitosan, boasting an 80% substitution degree from chitin, making it a remarkable modified natural biopolymer . It stands out for its unique molecular properties and versatile applications across various industries . Its water solubility and significant degree of substitution enhance its applicability in diverse fields .
Synthesis Analysis
HPCS is synthesized by the reaction of chitosan with propylene oxide, which results in a covalent attachment of hydroxypropyl groups to the nitrogen atoms on the chitosan backbone . Another synthesis method involves a four-step strategy of N-protection, O-epoxide addition, epoxide ring opening using an amine, and N-deprotection .
Molecular Structure Analysis
The structures of HPCS were characterized using 1H NMR and FT-IR . The 1H NMR spectrum of O-HPCS revealed new signals that could be assigned to the methyl and methenyl hydrogens of the hydroxypropyl groups .
Chemical Reactions Analysis
Chitosan contains active functional groups that are liable to chemical reactions; thus, chitosan derivatives can be obtained through the chemical modification of chitosan . The modification of chitosan has been an important aspect of chitosan research, showing a better solubility, pH-sensitive targeting, an increased number of delivery systems, etc .
Physical And Chemical Properties Analysis
HPCS exhibits excellent water solubility, offering enhanced application possibilities . It is derived from chitin, with an impressive 80% substitution degree, ensuring unique properties . It offers flexibility with an adjustable molecular weight range of 100K to 200K .
Applications De Recherche Scientifique
1. Drug Delivery
Scientific Field:
Pharmaceutical Sciences
Summary:
Hydroxypropyl Chitosan (HP-chitosan) is a promising material for drug delivery systems. Its properties include renewability, biodegradability, and biocompatibility. Researchers have explored HP-chitosan-based formulations for controlled drug release. By modifying the degree of substitution, drug release kinetics can be tailored to specific therapeutic needs.
Methods of Application:
Results:
Studies have demonstrated enhanced bioavailability and biodegradability of HP-chitosan-based drug delivery systems . These systems offer potential applications in cancer therapy, wound healing, and other medical treatments.
2. Tissue Engineering
Scientific Field:
Biomedical Engineering
Summary:
HP-chitosan plays a crucial role in tissue engineering. Its biocompatibility and ability to support cell growth make it an attractive scaffold material. Researchers have used HP-chitosan scaffolds for bone regeneration, cartilage repair, and skin tissue engineering.
Methods of Application:
Results:
HP-chitosan scaffolds promote cell attachment, proliferation, and tissue regeneration. They have shown promise in bone defect repair and wound healing .
4. Gene Delivery
Scientific Field:
Molecular Biology
Summary:
HP-chitosan nanoparticles can efficiently deliver genetic material (e.g., plasmid DNA or siRNA) into cells. These nanoparticles protect nucleic acids during delivery and enhance transfection efficiency.
Methods of Application:
Results:
HP-chitosan-based gene delivery systems hold promise for gene therapy and personalized medicine .
5. Protein Delivery
Scientific Field:
Biochemistry
Summary:
HP-chitosan can stabilize and deliver proteins (e.g., growth factors or enzymes). These systems enhance protein stability and controlled release.
Methods of Application:
Results:
HP-chitosan-based protein delivery systems have potential applications in regenerative medicine and tissue repair .
6. Vaccine Delivery
Scientific Field:
Immunology
Summary:
HP-chitosan-based vaccine delivery systems improve antigen stability, enhance immune responses, and allow for mucosal administration.
Methods of Application:
Results:
HP-chitosan-based vaccine carriers show promise for oral and nasal vaccine delivery .
Orientations Futures
HPCS has been used in various biomedical applications such as drug delivery, tissue engineering, disease treatments, and biosensors . It has also been used in the synthesis of hydrogel dressings with antibacterial and antioxidative activities for accelerating the healing of burn wounds . The current challenges and future development direction of the chitosan-based hydrogels for pharmaceutical and biomedical applications are being prospected .
Propriétés
Numéro CAS |
84069-44-3 |
|---|---|
Nom du produit |
Hydroxypropyl Chitosan |
Formule moléculaire |
C51H101N3O24 |
Poids moléculaire |
1140.366 |
Nom IUPAC |
1-[[5-[5-[4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol |
InChI |
InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3 |
Clé InChI |
DLGSBBASGAIJDP-UHFFFAOYSA-N |
SMILES |
CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O |
Synonymes |
Chitofilmer; 2-Hydroxypropyl Ether Chitosan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













